4-Bromo-2,5-dichloropyridine 1-oxide

Overview

Description

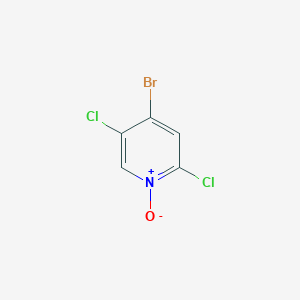

4-Bromo-2,5-dichloropyridine 1-oxide is a chemical compound that belongs to the pyridine family. It is a white crystalline solid commonly used in medical, environmental, and industrial research. This compound is notable for its unique structure, which includes bromine, chlorine, and an N-oxide group attached to a pyridine ring.

Mechanism of Action

Target of Action

Similar compounds like pyridines and their derivatives are known to interact with a variety of biological targets .

Mode of Action

It’s known that pyridines can be elaborated into substituted and functionalized structures based on organometallic chemistry . This suggests that 4-Bromo-2,5-dichloropyridine 1-oxide may interact with its targets through similar mechanisms.

Biochemical Pathways

Pyridines and their derivatives are known to display a diversified reactivity profile , suggesting that this compound could potentially affect multiple biochemical pathways.

Pharmacokinetics

The compound’s molecular weight (24289) and structure suggest that it may have suitable properties for absorption and distribution .

Result of Action

The compound’s potential to be elaborated into substituted and functionalized structures suggests that it could have diverse effects at the molecular and cellular levels .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy could be affected by temperature, as suggested by its storage recommendation in an inert atmosphere at 2-8°C .

Biochemical Analysis

Biochemical Properties

4-Bromo-2,5-dichloropyridine 1-oxide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The compound’s halogenated structure allows it to form stable complexes with these enzymes, potentially inhibiting or modifying their activity. Additionally, this compound can interact with proteins and other biomolecules through hydrogen bonding and van der Waals forces, influencing their conformation and function .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways by modulating the activity of key signaling proteins. For instance, the compound can affect the phosphorylation status of proteins involved in the MAPK/ERK pathway, thereby altering gene expression and cellular responses to external stimuli. Furthermore, this compound can impact cellular metabolism by interacting with metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity. For example, it has been reported to inhibit the activity of certain kinases by occupying their ATP-binding sites. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or extreme pH conditions. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell proliferation and apoptosis rates .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily modulate specific biochemical pathways. At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage level leads to a significant increase in adverse effects, highlighting the importance of dose optimization in experimental studies .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and the levels of key metabolites. The compound’s metabolism can also affect its overall bioavailability and efficacy in biological systems .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments. For instance, it may be actively transported into the nucleus, where it can interact with nuclear proteins and influence gene expression. Additionally, the compound’s distribution can affect its overall pharmacokinetics and pharmacodynamics .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific organelles, such as the mitochondria or endoplasmic reticulum, through post-translational modifications or targeting signals. This localization can influence its interactions with organelle-specific proteins and enzymes, thereby modulating its biochemical effects. For example, mitochondrial localization may enhance its impact on cellular respiration and energy metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2,5-dichloropyridine 1-oxide typically involves halogenation reactions. For instance, 2-bromo-4-nitropyridine 1-oxide can be reacted with acetyl bromide to produce 2,4-dibromopyridine at 130°C and the corresponding N-oxide at 80°C . Another method involves the reaction of 4-nitropyridine with sulfuryl chloride at 110°C to yield 2,4-dichloropyridine .

Industrial Production Methods

Industrial production methods for this compound often utilize large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The specific details of these methods are proprietary to the manufacturing companies and are optimized for efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,5-dichloropyridine 1-oxide undergoes various chemical reactions, including:

Substitution Reactions: The nitro group in pyridine derivatives can be readily displaced by halogens.

Oxidation and Reduction: The N-oxide group can participate in redox reactions, altering the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include sulfuryl chloride, acetyl bromide, and other halogenating agents. Reaction conditions typically involve elevated temperatures (80-130°C) to facilitate the halogenation process .

Major Products Formed

The major products formed from these reactions include various halogenated pyridine derivatives, such as 2,4-dibromopyridine and 2,4-dichloropyridine .

Scientific Research Applications

4-Bromo-2,5-dichloropyridine 1-oxide has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: It serves as a precursor in the development of pharmaceuticals and therapeutic agents.

Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals

Comparison with Similar Compounds

Similar Compounds

2,4-Dichloropyridine: Similar in structure but lacks the bromine atom and N-oxide group.

2,4-Dibromopyridine: Contains two bromine atoms but lacks the chlorine atoms and N-oxide group.

5-Bromo-2,4-dichloropyrimidine: A halogenated pyrimidine with similar halogenation patterns.

Uniqueness

4-Bromo-2,5-dichloropyridine 1-oxide is unique due to its specific combination of bromine, chlorine, and N-oxide groups attached to the pyridine ring.

Biological Activity

4-Bromo-2,5-dichloropyridine 1-oxide (CAS No. 869886-84-0) is a halogenated pyridine derivative that has garnered attention for its significant biological activity, particularly in enzyme interactions and cellular processes. This article provides a comprehensive overview of its biochemical properties, molecular mechanisms, and potential applications in scientific research.

Enzyme Interactions

this compound has been shown to interact with various enzymes, notably cytochrome P450. This interaction is crucial as cytochrome P450 enzymes are involved in the metabolism of numerous substrates. The compound's halogenated structure allows it to form stable complexes with these enzymes, potentially leading to inhibition or modification of their activities.

Cellular Effects

The compound influences several cellular processes. It modulates key signaling pathways, such as the MAPK/ERK pathway, affecting the phosphorylation status of proteins involved in gene expression and cellular responses to stimuli. Additionally, it interacts with metabolic enzymes, altering metabolite levels and overall metabolic flux.

Molecular Mechanism

Binding Interactions

At the molecular level, this compound binds to the active sites of enzymes, which can either inhibit or activate their catalytic functions. For instance, it has been reported to inhibit certain kinases by occupying their ATP-binding sites. Moreover, it can interact with transcription factors and regulatory proteins, influencing gene transcription.

Metabolic Pathways

The compound undergoes metabolism via cytochrome P450 enzymes, resulting in various metabolites that can further interact with other biomolecules. This metabolic process impacts its bioavailability and efficacy within biological systems.

Transport and Distribution

This compound is transported within cells through specific transporters and binding proteins. Its distribution affects pharmacokinetics and pharmacodynamics, with potential active transport into the nucleus influencing gene expression through interactions with nuclear proteins.

Subcellular Localization

The localization of this compound within cellular organelles is vital for its biological activity. It may be targeted to organelles like the mitochondria or endoplasmic reticulum, where it can interact with organelle-specific proteins and enzymes. For example, mitochondrial localization may enhance its influence on cellular respiration and energy metabolism.

Scientific Research Applications

This compound has diverse applications across various fields:

| Field | Application |

|---|---|

| Chemistry | Intermediate in synthesizing complex organic compounds |

| Biology | Study of biological activities and interactions with biomolecules |

| Medicine | Precursor for developing pharmaceuticals and therapeutic agents |

| Industry | Production of agrochemicals, dyes, and other industrial chemicals |

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound as a selective inhibitor in various biochemical pathways. For instance:

- Inhibition of Kinases : Research indicated that this compound effectively inhibits specific kinases involved in cancer cell proliferation.

- Neuroprotective Effects : Studies have suggested its role in neuroprotection by modulating nitric oxide synthase activity, which is crucial for neuronal health.

- Antimicrobial Properties : Preliminary data show that it exhibits antimicrobial activity against certain bacterial strains.

These findings underscore the compound's versatility and potential as a therapeutic agent across multiple disciplines.

Properties

IUPAC Name |

4-bromo-2,5-dichloro-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrCl2NO/c6-3-1-5(8)9(10)2-4(3)7/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBCGLABZWSPLMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C[N+](=C1Cl)[O-])Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrCl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.